5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a methyl group in the quinoline ring can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 1-methyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
5-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of bromine.
1-methyl-3,4-dihydroquinolin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
The presence of the bromine atom in 5-bromo-1-methyl-3,4-dihydroquinolin-2(1H)-one can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. Bromine is a larger and more polarizable atom, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C10H10BrNO |
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Molecular Weight |
240.10 g/mol |
IUPAC Name |
5-bromo-1-methyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C10H10BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-4H,5-6H2,1H3 |
InChI Key |
CRGXIJDBSHMTOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC=C2Br |
Origin of Product |
United States |
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